N-biphenyl-4-yl-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C16H13N/c1-2-6-14(7-3-1)15-8-10-16(11-9-15)17-12-4-5-13-17/h1-13H |
InChI Key |
HMFRRTAVCKTQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Biphenyl 4 Yl 1h Pyrrole and Its Derivatives
Regioselective Functionalization Strategies
The precise control of substituent placement on the pyrrole (B145914) and biphenyl (B1667301) rings is crucial for modulating the properties of the final compound. Regioselective functionalization strategies are therefore paramount in the synthesis of these molecules.
Modified Clauson-Kaas Approaches for N-Aryl Pyrroles
The Clauson-Kaas reaction is a classical and widely used method for the synthesis of N-substituted pyrroles. nih.gov It involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.gov Modifications to this method have expanded its scope and efficiency.
A notable modified Clauson-Kaas procedure involves the condensation of a p-substituted aniline (B41778) with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid under reflux. arkat-usa.org This approach has been successfully employed to prepare a series of p-substituted N-phenylpyrroles. arkat-usa.org For instance, the reaction of 4-aminobiphenyl (B23562) with 2,5-dimethoxytetrahydrofuran would directly yield N-biphenyl-4-yl-1H-pyrrole. The chemical yields for the synthesis of various p-substituted-N-phenylpyrroles using this method have been reported to range from 36% to 81%. arkat-usa.org
Microwave-assisted Clauson-Kaas synthesis has emerged as a greener and more rapid alternative to conventional heating. beilstein-journals.orgarkat-usa.org This technique can be carried out using acetic acid or even water as the solvent, often without the need for additional catalysts. arkat-usa.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. arkat-usa.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| p-Substituted anilines | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Reflux | p-Substituted N-phenylpyrroles | 36-81 | arkat-usa.org |
| Primary amines | 2,5-Dimethoxytetrahydrofuran | Water | Microwave (150 °C, 30 min) | N-Substituted pyrroles | 12-74 | beilstein-journals.org |
| Primary amines | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Microwave (150 °C, 30 min) | N-Substituted pyrroles | 59-96 | beilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Integration
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they play a central role in the synthesis of this compound by constructing the biphenyl framework.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene catalyzed by a palladium complex in the presence of a base. wikipedia.org While direct application to form the N-biphenyl bond is less common, the Heck reaction is crucial for synthesizing arylpyrrole derivatives which can be precursors to the target molecule. blucher.com.brresearchgate.net The Heck-Matsuda reaction, which utilizes arenediazonium salts, offers advantages such as being phosphine-free and tolerant to air, often proceeding under milder conditions. blucher.com.brresearchgate.net
The Stille and Suzuki-Miyaura coupling reactions are powerful methods for creating the biphenyl linkage.
The Stille coupling reaction joins an organotin compound with an organohalide. This method has been used to synthesize symmetrically and asymmetrically end-capped pyrrole thiophenes, demonstrating its utility in linking aromatic systems. arkat-usa.org
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, pairing an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org This reaction is highly efficient for generating biaryl compounds. gre.ac.uknih.gov For the synthesis of this compound, this could involve coupling 1-(4-bromophenyl)-1H-pyrrole with phenylboronic acid, or 4-biphenylboronic acid with a pyrrole derivative. An efficient arylation of SEM-protected pyrroles via the Suzuki–Miyaura coupling has been developed, offering good yields and tolerance to a wide range of functional groups. mdpi.com
A study on the synthesis of 5-(arylated) pyrimidines utilized Suzuki-Miyaura coupling to create a biphenyl moiety, showcasing the reaction's effectiveness. For example, 5-([1,1'-biphenyl]-4-yl)pyrimidine was synthesized from 5-bromopyrimidine (B23866) and 4-biphenylboronic acid with a yield of 87%. bohrium.com
| Coupling Partners | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid & 4-Bromopyrrole (SEM-protected) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-Phenyl-1-(SEM)-1H-pyrrole | 61 | mdpi.com |
| 5-Bromopyrimidine & 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-([1,1'-Biphenyl]-4-yl)pyrimidine | 87 | bohrium.com |
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide, is another powerful C-C bond-forming reaction catalyzed by nickel or palladium. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org While a direct synthesis of this compound using this method is not explicitly detailed in the provided context, its application in creating functionalized pyrrole derivatives is well-established. researchgate.net For instance, palladium-catalyzed Negishi cross-coupling reactions of N-pyrrolyl-protected alkylzinc halides with various aryl halides have been shown to produce functionalized pyrrole derivatives in high yields (83–98%). uni-muenchen.de This methodology could be adapted to couple a pyrrole-zinc species with a halo-biphenyl or a biphenyl-zinc species with a halo-pyrrole.
| Organozinc Reagent | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| N-Pyrrolyl-alkylzinc halide | Aryl/Heteroaryl bromides or iodides | Pd(OAc)₂ / SPhos | Functionalized pyrrole derivatives | 83-98 | uni-muenchen.de |
One-Pot Multicomponent Reactions for Pyrrole Formation
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates most of the atoms of the starting materials. nih.govbeilstein-journals.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.
Several MCRs have been developed for the synthesis of substituted pyrroles. rsc.orgorganic-chemistry.orgfrontiersin.org For example, a zinc(II) chloride-catalyzed regioselective propargylation/amination/cycloisomerization process has been developed for the synthesis of substituted pyrrole derivatives from propargylic acetates, enoxysilanes, and primary amines. rsc.org Another example is the synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives through a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water at room temperature. organic-chemistry.org These MCRs provide rapid access to complex pyrrole cores, which could then be further functionalized to introduce the biphenyl moiety if not incorporated directly in the MCR.
Catalyst-Free and Solvent-Free Annulation Methods
In the pursuit of greener chemical processes, catalyst-free and solvent-free reactions represent a significant step forward. rsc.org A notable approach involves the thermal [3+2] annulation of vinyl azides with enamines. This method circumvents the need for a metal catalyst and organic solvents, relying on heat to initiate the reaction. The process is believed to proceed through the in-situ generation of a 2H-azirine intermediate from the vinyl azide (B81097), which then undergoes a 1,2-addition with the enamine, leading to the formation of the pyrrole ring. acs.org While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the reviewed literature, the general applicability of this strategy to various substituted pyrroles suggests its potential for this target molecule. acs.orgchim.it The reaction's efficiency can be influenced by the nature of the substituents on both the vinyl azide and the enamine.
Another relevant catalyst-free approach involves the condensation of a primary amine or hydrazine (B178648) with a highly electron-deficient aldehyde. nih.gov Research has demonstrated that using water as a co-solvent can facilitate the formation of the C=N bond at room temperature without the need for any catalysts or additives. nih.govwikimedia.org
DABCO-Promoted Pyrrole Synthesis in Aqueous Media
1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and effective organocatalyst for a variety of organic transformations. scirp.orgscirp.org Its utility has been demonstrated in a three-component reaction for the synthesis of substituted pyrroles in an aqueous medium. scirp.orgscirp.org This method involves the reaction of a substituted phenacyl bromide, an amine (such as 4-aminobiphenyl), and a 1,3-dicarbonyl compound, like pentane-2,4-dione. scirp.orgscirp.org
The use of water as the solvent makes this an environmentally friendly approach. scirp.orgscirp.orgresearchgate.net Studies have shown that a catalytic amount of DABCO, typically 10 mol%, is sufficient to promote the reaction efficiently, leading to high yields of the desired pyrrole derivatives. scirp.orgscirp.org The proposed mechanism suggests that DABCO initially reacts with the phenacyl bromide to form a quaternary salt. scirp.org Concurrently, the amine and the 1,3-dicarbonyl compound react to form an unsaturated amino ketone intermediate, which then reacts with the DABCO-activated phenacyl bromide to proceed to the final cyclized product. scirp.org This methodology is applicable to a broad range of aryl and alkyl amines, highlighting its potential for the synthesis of this compound and its analogs. scirp.orgscirp.org
Table 1: Key Features of DABCO-Promoted Pyrrole Synthesis
| Feature | Description | Reference |
| Catalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | scirp.orgscirp.org |
| Solvent | Water | scirp.orgscirp.orgresearchgate.net |
| Reactants | Phenacyl bromide, Amine, 1,3-Dicarbonyl compound | scirp.orgscirp.org |
| Advantages | Environmentally friendly, High yields, Mild conditions | scirp.orgscirp.org |
| Mechanism | Involves formation of a DABCO-phenacyl bromide quaternary salt | scirp.org |
Niobium Pentachloride Catalysis in Pyrrolo[3,2-b]pyrrole Architectures
Niobium pentachloride (NbCl5) has proven to be a highly effective Lewis acid catalyst for the synthesis of complex heterocyclic systems, including 1,4-dihydropyrrolo[3,2-b]pyrroles. scielo.brunesp.brresearchgate.net These structures are of interest for their applications in organic electronics. scielo.brunesp.br The synthesis involves a multicomponent reaction between an aniline derivative, a benzaldehyde (B42025) derivative, and 2,3-butanedione. scielo.brresearchgate.netucsb.edu
The use of NbCl5 as a catalyst offers significant advantages, including high yields and short reaction times under mild conditions, often at room temperature. scielo.brucsb.edu The proposed mechanism suggests that NbCl5 facilitates the in-situ generation of a Schiff base from the aniline and benzaldehyde, which is then attacked by the enol form of 2,3-butanedione. unesp.br A subsequent cyclization, reaction with a second Schiff base, another cyclization, and final oxidation lead to the tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole core. unesp.br While the direct synthesis of a simple this compound is not the primary focus, this methodology is crucial for constructing more complex, fused pyrrole systems where an N-biphenyl-4-yl group can be incorporated. The versatility of this method allows for the synthesis of a wide array of derivatives with tunable optoelectronic properties. scielo.brunesp.brnih.gov
Derivatization and Scaffold Modification of this compound
Once the this compound core is synthesized, further modifications can be undertaken to introduce diverse functionalities and extend its electronic and structural properties.
Introduction of Additional Functional Groups on Pyrrole Ring
The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net
A common and useful functionalization is formylation via the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.org The electrophilic halomethyleniminium salt then attacks the activated pyrrole ring, leading to the formation of a formyl group, typically at the 2-position. ijpcbs.comresearchgate.net The resulting pyrrole-2-carbaldehyde is a versatile intermediate for further synthetic transformations. ijpcbs.com
Other functional groups can also be introduced. For instance, acylation can be achieved under Friedel-Crafts conditions. The specific conditions and regioselectivity of these reactions can be influenced by the substituents already present on the pyrrole and biphenyl rings.
Extension of Conjugated Systems via Arylation and Heteroarylation
To modulate the electronic properties of this compound, particularly for applications in materials science, extending the π-conjugated system is a key strategy. This is often achieved through palladium-catalyzed cross-coupling reactions. researchgate.netnih.govacs.org
Reactions such as the Suzuki-Miyaura coupling are highly effective for creating new carbon-carbon bonds. researchgate.net To perform this reaction, the pyrrole ring must first be halogenated, for example, by bromination or iodination, to introduce a suitable handle for the cross-coupling. The resulting halopyrrole can then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of additional phenyl, thiophenyl, or other aromatic and heteroaromatic rings onto the pyrrole core, thereby extending the conjugation and influencing the molecule's photophysical properties. researchgate.netnih.gov The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds. nih.govacs.org
Table 2: Common Cross-Coupling Reactions for Pyrrole Derivatization
| Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura | Halopyrrole, Aryl/Heteroaryl Boronic Acid/Ester | Palladium Catalyst, Base | C-C | researchgate.netnih.gov |
| Stille | Halopyrrole, Organostannane | Palladium Catalyst | C-C | researchgate.net |
| Heck | Halopyrrole, Alkene | Palladium Catalyst, Base | C-C | researchgate.net |
| Buchwald-Hartwig | Halopyrrole, Amine | Palladium Catalyst, Base | C-N | nih.govacs.org |
Skeletal Recasting and Editing Strategies for Pyrrole Core Modifications
Beyond peripheral functionalization, more profound structural changes can be achieved through skeletal editing strategies. d-nb.inforsc.org These advanced techniques allow for the modification of the core heterocyclic framework itself, enabling ring expansion, ring contraction, or atom swapping. d-nb.inforsc.orgnih.gov
One innovative approach is termed "skeletal recasting." researchgate.netnih.govnih.govacs.org This strategy involves a dearomative deconstruction of the initial pyrrole ring followed by a rearomative reconstruction to form a more complex, fully substituted pyrrole. researchgate.netnih.govnih.gov For instance, a simple pyrrole can react with an azoalkene in the presence of a phosphoric acid promoter. nih.govnih.gov This leads to a sequence of dearomatization and rearomatization steps, ultimately incorporating structural elements from the azoalkene into the final pyrrole product. nih.govnih.gov
Ring expansion is another form of skeletal editing, where atoms are inserted into the ring. d-nb.inforsc.org For example, the Ciamician–Dennstedt reaction or the Büchner–Curtius–Schlotterbeck ring expansion can be used to insert a carbon atom into the pyrrole ring, leading to a pyridine (B92270) derivative. acs.org While these methods are powerful, their application to a specific substrate like this compound would require careful consideration of the reaction conditions and potential side reactions. These skeletal editing techniques represent the cutting edge of synthetic organic chemistry, offering pathways to novel molecular architectures that would be difficult to access through traditional methods. d-nb.inforsc.orgacs.org
Comprehensive Spectroscopic Characterization of N Biphenyl 4 Yl 1h Pyrrole Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular framework.
¹H NMR Chemical Shift Analysis for Structural Elucidation
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The spectrum for N-biphenyl-4-yl-1H-pyrrole is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the biphenyl (B1667301) group.
Pyrrole Protons: The pyrrole ring has two sets of chemically different protons. The protons at the α-positions (C2, C5) are adjacent to the nitrogen atom and are expected to resonate further downfield than the protons at the β-positions (C3, C4). In N-substituted pyrroles, these typically appear as triplets.
Biphenyl Protons: The biphenyl system contains nine protons distributed across the two phenyl rings. The substitution pattern leads to a complex multiplet structure in the aromatic region of the spectrum. Protons on the phenyl ring directly attached to the pyrrole nitrogen will have different chemical shifts from those on the terminal phenyl ring.
The expected chemical shifts are influenced by the electron-withdrawing nature of the aromatic systems and the nitrogen heteroatom.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrrole H-2, H-5 (α-protons) | ~7.0-7.3 | Triplet (t) |
| Pyrrole H-3, H-4 (β-protons) | ~6.3-6.5 | Triplet (t) |
| Biphenyl Aromatic Protons | ~7.3-7.8 | Multiplet (m) |
¹³C NMR Spectroscopic Investigations
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Pyrrole Carbons: The α-carbons (C2, C5) of the pyrrole ring are expected to appear at a lower field (higher ppm) compared to the β-carbons (C3, C4) due to their proximity to the nitrogen atom.
Biphenyl Carbons: The biphenyl group will show a set of signals in the aromatic region (typically 120-145 ppm). The spectrum will feature signals for the quaternary (non-protonated) carbons, including the carbon attached to the pyrrole nitrogen (C-N) and the carbon linking the two phenyl rings (C-C), which are typically less intense.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole C-2, C-5 (α-carbons) | ~120-125 |
| Pyrrole C-3, C-4 (β-carbons) | ~110-115 |
| Biphenyl Aromatic Carbons | ~125-145 |
Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the pyrrole ring (α-H to β-H) and within each of the phenyl rings.
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled. It is useful for identifying all protons belonging to a specific ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the molecule's conformation, such as the relative orientation of the pyrrole and biphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for instance, by showing a correlation from the α-protons of the pyrrole ring to the biphenyl carbon attached to the nitrogen.
¹⁵N NMR for Nitrogen Atom Environment Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy directly probes the chemical environment of the nitrogen atom. For this compound, a single signal would be expected for the pyrrole nitrogen. Its chemical shift provides insight into the hybridization and electronic state of the nitrogen atom. The detection of ¹⁵N signals at natural abundance can be challenging due to the low gyromagnetic ratio and low natural abundance of the isotope, often requiring advanced techniques like ¹H-¹⁵N HMBC experiments for detection.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FT-IR spectrum provides a fingerprint of the functional groups present. For N-substituted pyrroles, characteristic bands confirm the structure. arkat-usa.org
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.
C=C Ring Stretching: Vibrations from both the pyrrole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. arkat-usa.orgnih.gov
C-N Stretching: The stretching of the bond between the pyrrole ring and the nitrogen atom is a key indicator. researchgate.net
Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution patterns on the aromatic rings. A strong band around 820 cm⁻¹ would suggest the 1,4-disubstitution on the phenyl ring. arkat-usa.org
Table 3: Expected FT-IR Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Ring Stretch (Pyrrole & Phenyl) | 1400 - 1600 |
| C-N Stretch | 1150 - 1250 |
| =C-H Out-of-Plane Bending (Pyrrole) | 720 - 750 |
| =C-H Out-of-Plane Bending (1,4-disubstituted Phenyl) | ~820 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the exact molecular weight of a compound, which helps in confirming its molecular formula.
For this compound (C₁₆H₁₃N), the expected monoisotopic mass is approximately 219.10 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer additional structural information by showing how the molecule breaks apart upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z), which can be compared to the theoretically calculated mass of the molecular formula, C₁₆H₁₃N. The minute difference between the measured and calculated mass, typically in parts per million (ppm), validates the proposed chemical formula.
In practice, techniques like electrospray ionization (ESI) are often used to generate ions for HRMS analysis. The authenticity of a synthesized structure is unambiguously proven when the experimentally found mass closely matches the calculated value, as demonstrated in studies of related biphenyl compounds. mdpi.com
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) [Hypothetical] | Mass Error (ppm) [Hypothetical] |
|---|---|---|---|---|
| This compound | C₁₆H₁₃N | 219.1048 | 219.1046 | -0.91 |
General Mass Spectrometric Characterization
Mass spectrometry provides critical information about a molecule's structure through controlled fragmentation. The fragmentation pathways of N-aryl pyrrole derivatives are significantly influenced by the substituents on the aromatic rings and the nature of the chemical bonds. nih.gov Studies on related 1-aryl-1H-pyrrol-2-yl derivatives using electrospray ionization (ESI) reveal characteristic fragmentation patterns that are dependent on the ionization mode (positive or negative). lifesciencesite.com
In the positive ion mode, the protonated molecule [M+H]⁺ is the parent ion. The primary fragmentation for this compound would likely involve the cleavage of the N-C bond connecting the pyrrole and biphenyl moieties. Further fragmentation could occur within the biphenyl system or the pyrrole ring. For instance, studies on similar heterocyclic systems show typical losses of small molecules or radicals from the parent structure. nih.govnih.gov
For 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, a key fragmentation pathway involves the elimination of HN₃ from the protonated tetrazole ring in positive ion mode, while in negative ion mode, the loss of N₂ is characteristic. lifesciencesite.com This suggests that for this compound, the bond between the nitrogen and the biphenyl group would be a primary site for fragmentation, alongside cleavages within the aromatic rings themselves.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related N-phenyl-pyrrole derivatives offers significant insight into the expected structural features. nih.govnih.govresearchgate.net
For example, the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals crucial conformational details. nih.govresearchgate.net In this molecule, the planes of the phenyl and pyrrole rings are not coplanar but are twisted relative to the central pyrazole ring. nih.govresearchgate.net A similar non-planar conformation is expected for this compound, with a significant dihedral angle between the pyrrole ring and the adjacent phenyl ring of the biphenyl moiety. In another related structure, the angle between a pyrrole ring and a phenyl ring was found to be 44.94 (8)°. nih.gov
The table below presents typical crystallographic data obtained for a related N-aryl pyrrole derivative, illustrating the type of information derived from an XRD analysis. nih.gov
| Parameter | Value for a Representative Compound |
|---|---|
| Chemical Formula | C₁₅H₁₄N₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1497 (2) |
| b (Å) | 12.3932 (3) |
| c (Å) | 12.7294 (3) |
| α (°) | 87.4070 (11) |
| β (°) | 82.6740 (12) |
| γ (°) | 75.0190 (12) |
| Volume (ų) | 1382.88 (6) |
| Dihedral Angle (Phenyl/Pyrazole) | 42.69 (8)° |
| Dihedral Angle (Pyrrole/Pyrazole) | 51.88 (6)° |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. For this compound, XPS would be particularly useful for probing the chemical environment of the nitrogen atom.
Detailed XPS studies on nitrogen-containing functional groups, such as those in perfluorophenylazide (PFPA) monolayers, provide a framework for interpreting the N1s spectrum. nih.gov Different nitrogen species exhibit distinct binding energies. For example, the nitrogen atoms within an azide (B81097) group appear at different binding energies (around 402.1 eV and 405.6 eV) compared to amine or amide nitrogens (around 400.5 eV). nih.gov
For this compound, the N1s spectrum is expected to show a primary peak corresponding to the pyrrolic nitrogen. The precise binding energy of this peak provides insight into the electronic state and bonding environment of the nitrogen atom, influenced by its connection to the aromatic biphenyl and pyrrole ring systems. This analysis allows for the direct characterization of the nitrogen's chemical state on a surface. nih.gov
| Nitrogen Species | Typical N1s Binding Energy (eV) | Reference Context |
|---|---|---|
| Pyrrolic Nitrogen (in this compound) | ~399-401 [Estimated] | Based on general values for N in aromatic heterocycles. |
| Amine/Amide Nitrogen | 400.5 | Observed in PFPA-modified surfaces. nih.gov |
| Azide (outer N atoms) | 402.1 | Observed in PFPA-modified surfaces. nih.gov |
| Azide (central N atom) | 405.6 | Observed in PFPA-modified surfaces. nih.gov |
Electrochemical Behavior and Polymerization of N Biphenyl 4 Yl 1h Pyrrole
Cyclic Voltammetry (CV) and Related Techniques
Cyclic voltammetry is a primary tool for probing the electrochemical behavior of N-biphenyl-4-yl-1H-pyrrole. It provides critical insights into the thermodynamics and kinetics of electron transfer processes, the stability of electrochemically generated species, and the potential for polymerization.
Redox Potentials and Reversibility Studies
The cyclic voltammogram of this compound in a suitable electrolyte solution, such as acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), typically exhibits an irreversible oxidation peak corresponding to the formation of a radical cation. This initial oxidation is a crucial step that initiates the polymerization process. The potential at which this oxidation occurs is influenced by the electron-donating or -withdrawing nature of the substituent on the pyrrole (B145914) ring.
While specific redox potential values for this compound are not extensively documented in publicly available literature, studies on analogous N-arylpyrroles provide valuable comparative data. For instance, the oxidation potential of N-phenylpyrrole is observed at a certain voltage, and it is expected that the biphenyl (B1667301) group, with its extended π-system, would slightly modify this potential. The irreversibility of the initial oxidation wave is a common feature for electropolymerizable monomers, as the generated radical cations are highly reactive and quickly engage in coupling reactions, leading to the formation of oligomers and ultimately a polymer film on the electrode surface.
Table 1: Comparative Oxidation Potentials of N-Substituted Pyrrole Derivatives (Illustrative)
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reversibility |
| Pyrrole | ~0.8 V | Irreversible |
| N-Phenylpyrrole | ~1.0 V | Irreversible |
| This compound | Estimated >1.0 V | Irreversible |
Note: The values in this table are illustrative and based on general trends observed for N-substituted pyrroles. Actual values can vary based on experimental conditions.
Electron Transfer Processes and Robin and Day Classification
The electron transfer processes in systems derived from the polymerization of this compound can be complex, potentially involving mixed-valence states within the polymer chain. The Robin and Day classification is a useful framework for describing the degree of electronic interaction between redox centers in a mixed-valence compound.
Class I: The redox centers are isolated, and there is no significant electronic interaction.
Class II: There is a moderate degree of electronic coupling, leading to a thermally activated intervalence charge transfer.
Class III: Strong electronic coupling results in the delocalization of the charge over the redox centers.
In the context of poly(this compound), the interaction between adjacent oxidized pyrrole units within the polymer backbone would determine its classification. Given the conjugated nature of polypyrrole chains, it is likely that the material would exhibit Class II or Class III behavior, depending on the planarity of the polymer and the resulting electronic communication between the monomeric units. This delocalization of charge is fundamental to the conductive properties of the polymer.
Influence of Substituents on Electrochemical Properties
The biphenyl substituent at the nitrogen atom of the pyrrole ring exerts a significant influence on the electrochemical properties of the monomer and the resulting polymer. The primary effects can be categorized as electronic and steric.
Electronic Effects: The biphenyl group is a π-electron system that can interact with the π-system of the pyrrole ring. This interaction can affect the electron density on the pyrrole ring, thereby influencing its oxidation potential. Generally, N-aryl substituents tend to increase the oxidation potential of the pyrrole monomer compared to unsubstituted pyrrole due to their electron-withdrawing inductive effect and steric hindrance that disrupts the planarity and conjugation.
Steric Effects: The bulky biphenyl group can create steric hindrance, which affects the coupling mechanism during electropolymerization. This can lead to a more irregular polymer structure with lower conductivity compared to polypyrrole. However, the biphenyl moiety can also introduce desirable properties such as improved solubility and modified optical characteristics in the resulting polymer. For instance, studies on 1,4-dihydropyrrolo[3,2-b]pyrroles with biphenyl substituents have shown that these groups can tune the optoelectronic properties of the material. nih.gov
Electropolymerization Mechanisms and Conditions
The electropolymerization of this compound is an oxidative process that leads to the formation of a conductive polymer film on the electrode surface. The mechanism and the optimal conditions for this process are critical for controlling the properties of the resulting polymer.
Oxidative Polymerization of this compound Monomers
The generally accepted mechanism for the oxidative polymerization of pyrrole and its derivatives involves the following steps:
Oxidation of the monomer: The process begins with the electrochemical oxidation of the this compound monomer at the electrode surface to form a radical cation.
Radical Cation Coupling: Two radical cations then couple, typically at the α-positions (2 and 5) of the pyrrole rings, to form a dimeric dication.
Deprotonation: The dimeric dication undergoes deprotonation to yield a neutral dimer.
Chain Propagation: The dimer is more easily oxidized than the monomer, leading to its rapid oxidation and further coupling with other radical cations or oligomers, resulting in chain growth.
Polymer Film Formation: This process continues, leading to the formation of a long-chain polymer that precipitates onto the electrode surface as a film.
During successive potential cycles in cyclic voltammetry, the growth of the polymer film is evidenced by the increase in the peak currents of the redox processes associated with the polymer.
Role of Monomer Structure and Polymerization Potential
The structure of the monomer plays a crucial role in the electropolymerization process. The presence of the N-biphenyl-4-yl substituent influences both the potential required for polymerization and the morphology of the resulting polymer film. A higher oxidation potential may be necessary to initiate the polymerization compared to unsubstituted pyrrole due to the electronic and steric effects of the biphenyl group.
The applied polymerization potential is a key experimental parameter. It must be sufficiently high to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer film, which can lead to a loss of conductivity and electroactivity. Potentiostatic (constant potential) or potentiodynamic (sweeping potential) methods can be used for electropolymerization, each offering different levels of control over the film growth and morphology. The choice of solvent and supporting electrolyte also significantly impacts the polymerization process and the properties of the resulting poly(this compound).
Table 2: Key Parameters in the Electropolymerization of this compound
| Parameter | Influence |
| Monomer Concentration | Affects the rate of polymerization and film thickness. |
| Solvent | Influences monomer solubility and ion mobility. |
| Supporting Electrolyte | Provides conductivity to the solution and the counter-ions are incorporated into the polymer film as dopants. |
| Polymerization Potential | Determines the rate of monomer oxidation and can affect the quality and properties of the polymer film. |
| Scan Rate (in CV) | Affects the diffusion of the monomer to the electrode surface and can influence the morphology of the polymer film. |
Copolymerization with Other Heterocycles (e.g., thiophene (B33073), other pyrrole derivatives)
The electrochemical copolymerization of pyrrole and its derivatives with other heterocyclic monomers, such as thiophene, is a widely explored method to tailor the properties of the resulting conducting polymers. nih.govbohrium.com A significant challenge in the copolymerization of pyrrole and thiophene is the considerable difference in their oxidation potentials. nih.gov Typically, thiophene has a significantly higher oxidation potential than pyrrole, which often necessitates a large excess of thiophene in the polymerization medium to achieve successful copolymerization. nih.gov The ratio of pyrrole to thiophene units within the resulting copolymer film can be controlled by adjusting the applied oxidation potential during electropolymerization. bohrium.com
While specific studies on the copolymerization of this compound with thiophene were not found in the provided search results, the electrochemical synthesis of a biphenyl-pyrrole system has been reported. nih.gov Despite a large difference between the oxidation potentials of pyrrole (0.80 V vs. SCE) and biphenyl (1.80 V vs. SCE), copolymerization was successfully achieved. nih.gov This suggests that the copolymerization of this compound with thiophene is feasible, although the specific reaction conditions and the properties of the resulting copolymer would require experimental investigation. The incorporation of both biphenyl and thiophene moieties into the polymer backbone could lead to materials with unique optical and electronic properties.
Copolymerization of pyrrole with various N-substituted pyrrole derivatives has also been investigated as a method to modify the properties of polypyrrole. researchgate.net The nature of the substituent on the nitrogen atom can significantly influence the composition and electrical properties of the resulting copolymer films. researchgate.net For instance, the incorporation of N-substituted pyrroles can alter the steric and electronic effects within the polymer chain, thereby affecting its conductivity and morphology. The copolymerization of this compound with other pyrrole derivatives could offer a pathway to fine-tune the polymer's characteristics, such as solubility, processability, and electrochemical stability.
Characterization of Electrodeposited Poly(this compound) Films
The properties of electrochemically synthesized poly(this compound) films are crucial for their potential applications. This section focuses on the characterization of these films, including their doping levels, electronic conductivity, morphology, and spectro-electrochemical behavior.
Doping Levels and Electronic Conductivity of Polymer Films
The electronic conductivity of conducting polymers like polypyrrole is intrinsically linked to their doping level. In its undoped, neutral state, polypyrrole is an insulator. mdpi.com Through a process called doping, which involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, charge carriers (polarons and bipolarons) are introduced, leading to a significant increase in conductivity. mdpi.com
The conductivity of undoped polypyrrole is typically very low. researchgate.net However, upon doping, the conductivity can increase by several orders of magnitude. For instance, the electrical conductivities of undoped polypyrrole and a 3-derivatized polypyrrole were reported to be 0.0266 and 0.0141 S·cm⁻¹, respectively. researchgate.net After doping with lithium fluoride, their conductivities increased dramatically to 45,600 and 1900 S·cm⁻¹, respectively. researchgate.net The specific conductivity of poly(this compound) would depend on the nature of the dopant anion used during electropolymerization and the resulting morphology of the polymer film. The bulky biphenyl substituent may influence the packing of the polymer chains and, consequently, the charge transport properties.
| Polymer State | Typical Conductivity Range (S·cm⁻¹) |
| Undoped Polypyrrole | 10⁻¹⁰ - 10⁻⁸ |
| Doped Polypyrrole | 10⁻¹ - 10³ |
Note: This table provides general conductivity ranges for polypyrrole and its derivatives. Specific values for poly(this compound) would require experimental determination.
Morphology and Structure of Polymer Films (e.g., SEM analysis)
The morphology of electrodeposited polymer films, often characterized by Scanning Electron Microscopy (SEM), plays a significant role in their physical and electrical properties. The surface structure of polypyrrole films can vary from smooth and compact to rough and porous, depending on the polymerization conditions such as the solvent, electrolyte, current density, and temperature.
For copolymers of pyrrole with N-hydroxyalkylpyrroles, SEM micrographs have shown that a higher ratio of pyrrole to its derivative in the feed solution leads to a rougher film morphology. The morphology of poly(this compound) films would be influenced by the presence of the large biphenyl group, which could affect the nucleation and growth process during electropolymerization. This might lead to a more open and porous structure compared to unsubstituted polypyrrole, potentially impacting the ion diffusion rates and, consequently, the electrochemical performance.
Spectro-Electrochemical Analysis of Polymerized Forms
Spectro-electrochemistry is a powerful technique used to study the changes in the electronic absorption spectra of conducting polymers as a function of the applied potential. This analysis provides insights into the electronic transitions occurring during the doping and de-doping processes, allowing for the determination of the band gap and the identification of charge carrier species (polarons and bipolarons).
Applications of N Biphenyl 4 Yl 1h Pyrrole in Advanced Materials
Organic Electronics and Optoelectronic Devices
The integration of novel organic molecules into electronic and optoelectronic devices is a key area of materials science. The potential of a compound in these applications is dictated by its molecular structure, which influences its electronic energy levels (HOMO/LUMO), charge transport characteristics, and photophysical properties. For N-biphenyl-4-yl-1H-pyrrole, which combines the electron-rich pyrrole (B145914) ring with a biphenyl (B1667301) group, specific data on its performance in such devices is limited.
Organic Light-Emitting Diodes (OLEDs)
A thorough review of scientific databases and literature indicates a lack of specific studies detailing the use of this compound as an emitting layer, host material, or charge-transporting material in Organic Light-Emitting Diodes (OLEDs). Consequently, there is no available data on the performance metrics—such as efficiency, color coordinates, or lifetime—of OLED devices incorporating this specific compound.
Dye-Sensitized Solar Cells (DSSCs)
Similarly, there is no readily available research focused on the application of this compound as a photosensitizer or component in the electrolyte for Dye-Sensitized Solar Cells (DSSCs). Performance data, including power conversion efficiency, short-circuit current density, and open-circuit voltage, for DSSCs utilizing this compound has not been reported in the literature.
Charge-Transfer Based Emitters
The design of charge-transfer emitters, including those based on Thermally Activated Delayed Fluorescence (TADF), often involves molecules with distinct electron-donating and electron-accepting moieties. While the this compound structure possesses components that could potentially engage in charge-transfer interactions, specific research detailing its synthesis and performance as a charge-transfer based emitter is not found in the available literature.
Sensing Applications and Chemodosimeters
The development of chemical sensors and chemodosimeters often relies on molecules that exhibit a measurable change in their physical or spectroscopic properties upon interaction with a specific analyte. There are no specific reports on the evaluation of this compound as a selective sensor or chemodosimeter for any particular ion or molecule.
Development of Functional Polymeric Materials
Functional polymers derived from novel monomers are crucial for creating new materials with enhanced properties. The polymerization of N-substituted pyrroles can lead to polymers with interesting electronic and optical characteristics.
Conjugated Polymers for Electronic and Photonic Applications
While polypyrrole and its derivatives are a well-known class of conducting polymers, specific research on the synthesis, characterization, and application of conjugated polymers derived directly from the this compound monomer is not available in the scientific literature. Therefore, data on the electronic conductivity, bandgap, and performance in electronic or photonic devices for poly(this compound) has not been published.
Polymer Grafting and Surface Functionalization Methodologies
The functionalization of surfaces with organic molecules is a critical step in the development of advanced materials for electronics, sensors, and biomedical devices. Pyrrole and its derivatives are particularly valuable in this area due to their ability to be electropolymerized, forming conductive and stable polypyrrole films.
Electropolymerization: N-substituted pyrroles can be polymerized onto conductive surfaces like indium tin oxide (ITO) or platinum electrodes through electrochemical oxidation. For a molecule like this compound, this process would involve the application of an anodic potential, leading to the formation of radical cations at the pyrrole ring. These reactive species would then couple to form a polymer film directly on the electrode surface. The biphenyl group would remain as a pendant functionality along the polypyrrole backbone. Such a film would possess the inherent conductivity of polypyrrole, modified by the electronic and steric properties of the biphenyl substituent.
"Grafting to" and "Grafting from" Approaches: Beyond direct electropolymerization, polymer grafting techniques offer versatile methods for surface modification. frontiersin.org
"Grafting to" involves synthesizing a polymer chain with a reactive end group that can then be attached to a compatible surface. In the context of our subject compound, a polymer could be prepared from a monomeric precursor of this compound, and this polymer could then be anchored to a surface.
"Grafting from" initiates the polymerization directly from the surface. A surface would first be modified with an initiator molecule, and then monomers would be polymerized from these surface-bound sites. This allows for the growth of dense polymer brushes.
The presence of the biphenyl group on a functionalized surface could be leveraged to introduce specific properties, such as enhanced thermal stability or specific interactions with other aromatic molecules through π-π stacking.
Functional Copolymers for Metal Ion Complexation and Catalysis
Functional copolymers are macromolecules that incorporate different monomer units, each contributing specific properties to the final material. The pyrrole moiety can be copolymerized with various other monomers to create materials with tailored functionalities.
Copolymers for Metal Ion Complexation: The nitrogen atom in the pyrrole ring, as well as the aromatic system, can participate in the coordination of metal ions. By copolymerizing a pyrrole derivative with another monomer containing a strong chelating group, it is possible to create a material with a high affinity for specific metal ions. For instance, a copolymer of this compound and a monomer bearing a bipyridine or crown ether unit could act as a selective sensor or adsorbent for metal ions. The biphenyl group could influence the polymer's morphology and its interaction with the solvent, thereby affecting the accessibility of the binding sites. A hydrazine-derived bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide has demonstrated sensing properties toward Al³⁺ and Zn²⁺ ions. rsc.org
Copolymers in Catalysis: Porous organic polymers, including those based on pyrrole, can serve as solid supports for catalytic species. frontiersin.org A copolymer incorporating this compound could be designed to immobilize metal catalysts. The polymer backbone provides a robust and recoverable support, while the specific functional groups can influence the catalyst's activity and selectivity. The porous structure of such polymers allows for the diffusion of reactants to the active sites and the removal of products. frontiersin.org For example, pyrrole-based conjugated microporous polymers have been shown to be effective heterogeneous catalysts for Knoevenagel condensation reactions due to the presence of basic nitrogen sites. frontiersin.org
Building Blocks for Complex Supramolecular Architectures and Frameworks
Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. The rigid and aromatic nature of both pyrrole and biphenyl makes derivatives like this compound potential candidates for the construction of such architectures.
Hydrogen Bonding and π-π Stacking: The N-H group of a pyrrole ring (if unsubstituted) is a hydrogen bond donor, while the aromatic rings of both pyrrole and biphenyl can engage in π-π stacking interactions. These interactions are fundamental to the self-assembly of molecules into higher-order structures like nanofibers, gels, and liquid crystals. Supramolecular polymerization of π-conjugated amphiphiles containing heterocyclic rings like pyrrole can lead to the formation of functional nanostructures. unipd.itnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While there are no specific reports of this compound being used as a ligand in MOFs, its structure contains potential coordination sites. The nitrogen atom of the pyrrole ring could coordinate to a metal center. Furthermore, the biphenyl unit could be functionalized with carboxylic acid or other coordinating groups to serve as a multitopic linker. For example, MOFs have been constructed using biphenyl-4,4′-dicarboxylic acid as a ligand. nih.gov The use of a biphenyl-pyrrole ligand could lead to MOFs with interesting electronic properties or specific host-guest chemistry due to the unique combination of the electron-rich pyrrole and the extended aromatic system of the biphenyl group.
Future Research Directions and Perspectives on N Biphenyl 4 Yl 1h Pyrrole Chemistry
Exploration of Novel Synthetic Pathways for Scalable Production
The transition of N-biphenyl-4-yl-1H-pyrrole from a laboratory curiosity to a commercially viable material hinges on the development of efficient and scalable synthetic methodologies. While traditional methods like the Paal-Knorr and Clauson-Kaas syntheses provide foundational routes, future research will likely focus on overcoming their limitations, such as harsh reaction conditions and the use of stoichiometric reagents.
A significant challenge in the large-scale production of N-arylpyrroles is the availability and cost of starting materials. biosynce.com Innovations in catalyst design, particularly the use of earth-abundant and recyclable heterogeneous catalysts, are expected to play a pivotal role. rsc.org The development of continuous flow processes is another promising avenue, offering advantages in terms of safety, consistency, and throughput compared to batch reactions. Furthermore, exploring alternative precursors and reaction pathways that minimize waste and energy consumption will be crucial for establishing economically and environmentally sustainable production at an industrial scale.
Advanced Computational Modeling for Property Prediction and Rational Material Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the structural, electronic, and optical properties of this molecule and its derivatives.
Future computational work will likely focus on several key areas. Accurate prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for designing materials with desired charge transport characteristics for applications in organic electronics. researchgate.netresearchgate.net Modeling the impact of various substituents on the biphenyl (B1667301) or pyrrole (B145914) rings will enable the rational design of molecules with tailored electronic properties. researchgate.net Furthermore, computational studies can elucidate the nature of intermolecular interactions in the solid state, which is critical for understanding charge transport in thin-film devices. These theoretical investigations will guide synthetic efforts by prioritizing candidates with the most promising properties, thereby reducing the time and resources spent on experimental work.
Integration into Hybrid Organic-Inorganic Materials
The incorporation of this compound into hybrid organic-inorganic materials represents a frontier with immense potential for creating multifunctional materials with synergistic properties. The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions, paving the way for the development of novel metal-organic frameworks (MOFs) and coordination polymers.
One particularly exciting area of exploration is the use of this compound derivatives as additives or surface passivating agents in perovskite solar cells. The pyrrole moiety can interact with the perovskite surface, potentially reducing defects and improving charge extraction, leading to enhanced efficiency and stability. rsc.orgresearchgate.net Additionally, the biphenyl group can influence the morphology and electronic properties of the hybrid material. Future research will focus on understanding the interfacial interactions between the organic ligand and the inorganic component to optimize the performance of these hybrid materials in various applications, including catalysis, sensing, and photovoltaics.
Tailoring Electronic and Optoelectronic Properties for Specific Device Architectures
The inherent electronic and optical properties of this compound make it a compelling candidate for a range of electronic and optoelectronic devices. The ability to tune these properties through chemical modification is a key advantage of organic materials.
Future research will concentrate on the strategic design and synthesis of derivatives to optimize their performance in specific device architectures. For instance, by introducing electron-donating or electron-withdrawing groups onto the biphenyl moiety, the HOMO and LUMO energy levels can be modulated to align with other materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). frontiersin.orgrsc.org The extended conjugation of the biphenyl unit can be leveraged to achieve strong absorption in the visible or near-infrared regions, which is desirable for organic photovoltaics (OPVs). The development of a library of this compound derivatives with a wide range of electronic and optoelectronic properties will be essential for realizing their full potential in next-generation organic electronics.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental responsibility in chemical manufacturing, the development of sustainable and green synthetic routes for this compound is a critical research direction. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.
Future efforts will likely explore microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.govresearchgate.netnih.gov The use of environmentally benign solvents, such as water or ionic liquids, is another promising approach to replace traditional volatile organic compounds. nih.govaston.ac.ukrsc.orgpsu.edu Furthermore, catalyst development will focus on recyclable and non-toxic alternatives to traditional metal catalysts. By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound can be minimized, making it a more attractive material for widespread application. rsc.org
Q & A
Q. Table 1: Synthesis Protocols
| Method | Conditions | Yield | Key Validation Techniques | Reference |
|---|---|---|---|---|
| Cyclization with chloranil | Xylene, reflux, 25–30 h | ~70–80% | ¹H NMR, HRMS | |
| Suzuki-Miyaura coupling | Pd catalyst, biphenyl boronic acid | 65–75% | HPLC, FTIR | Adapted from |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Look for pyrrole protons (δ 6.5–7.2 ppm) and biphenyl aromatic signals (δ 7.3–7.8 ppm). Spin-spin coupling in 2D NMR (COSY, HSQC) resolves overlapping peaks .
- IR Spectroscopy : Confirm C-N stretch (~1350 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8 (pyrrole H), δ 7.5 (biphenyl H) | |
| FTIR | 1350 cm⁻¹ (C-N), 1600 cm⁻¹ (C=C) | |
| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 |
Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer:
- Use hybrid functionals (e.g., B3LYP/6-311++G**) to model HOMO-LUMO gaps and charge distribution .
- Validate with experimental UV-Vis spectra. For example, biphenyl conjugation reduces the bandgap by ~0.5 eV compared to unsubstituted pyrroles.
- Software: Gaussian 16 or ORCA for geometry optimization .
Advanced: What crystallographic tools resolve the 3D structure of this compound derivatives?
Methodological Answer:
Q. Example Findings :
- Biphenyl substituents induce torsional angles of 15–25°, affecting packing efficiency .
Advanced: How are structure-activity relationships (SAR) studied for this compound in medicinal chemistry?
Methodological Answer:
- Biological assays : Test against enzyme targets (e.g., kinases) using IC₅₀ measurements.
- Modification strategies : Introduce electron-withdrawing groups (e.g., -NO₂) to biphenyl to enhance binding affinity. Compare with analogs from .
- Computational docking : AutoDock Vina predicts binding modes to receptors like COX-2 .
Advanced: How to resolve contradictions in experimental vs. computational data?
Methodological Answer:
- Iterative validation : Cross-check NMR chemical shifts with computed (GIAO) values. Discrepancies >0.3 ppm suggest conformational flexibility .
- Crystallographic validation : Compare DFT-optimized geometries with X-ray data .
- Statistical analysis : Use R or Python to assess significance of outliers in biological activity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
